(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.75. The purity is usually 95%.
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Biological Activity
(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClN2O, with a molecular weight of 274.75 g/mol. The compound features a chlorophenyl group and a methylisoxazole moiety, which are critical for its biological activities.
Antimicrobial Activity
Research has demonstrated that compounds containing isoxazole derivatives exhibit notable antimicrobial properties. For example, studies have reported that related isoxazole compounds show activity against various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 0.0195 mg/mL |
Compound B | Bacillus mycoides | 0.0048 mg/mL |
Compound C | C. albicans | 0.0048 mg/mL |
These findings suggest that the presence of the isoxazole ring may enhance the antimicrobial efficacy of derivatives like this compound .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, a study on structurally similar compounds revealed significant antiproliferative effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | |
HeLa (Cervical Cancer) | 8.3 | |
A549 (Lung Cancer) | 12.1 |
These results indicate that modifications in the structure, particularly the incorporation of halogenated phenyl and isoxazole groups, can enhance cytotoxicity against cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research suggests that compounds with similar structures may inhibit key enzymes involved in cell proliferation and survival pathways, such as Aurora-A kinase and other protein kinases .
Case Studies
-
Study on Antimicrobial Efficacy :
A case study evaluated the antimicrobial effects of various acrylamide derivatives, including those with isoxazole rings. The study found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent . -
Anticancer Evaluation :
Another study focused on the anticancer properties of similar acrylamide compounds. The results indicated that this compound significantly reduced cell viability in MCF-7 and HeLa cells, suggesting its potential for development as an anticancer drug .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-10-13(20-18-11)8-9-17-15(19)7-6-12-4-2-3-5-14(12)16/h2-7,10H,8-9H2,1H3,(H,17,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKRKBHRAWPTKH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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